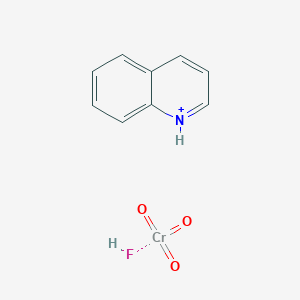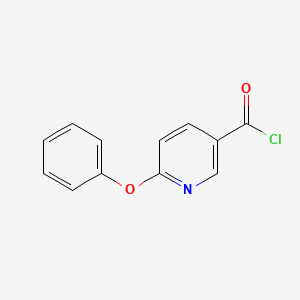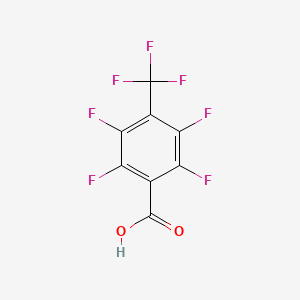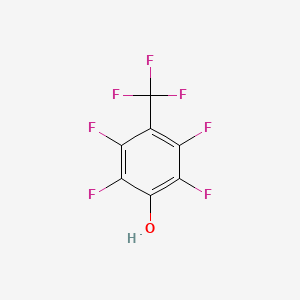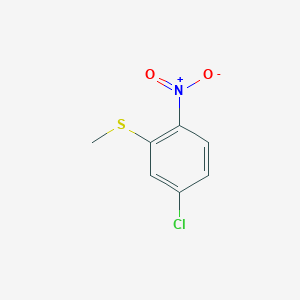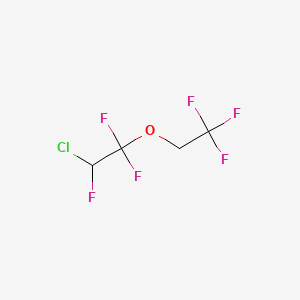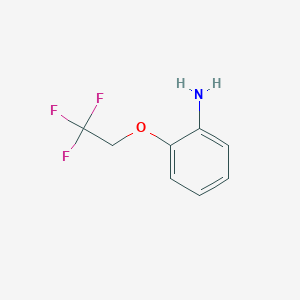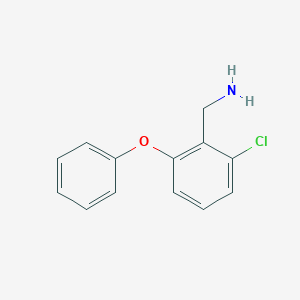
全氟辛-1-烯
描述
Perfluorooct-1-ene, also known as PERFLUOROOCTENE-1, is a chemical compound with the CAS Number: 559-14-8 and Molecular Weight: 400.06 . It is a liquid at room temperature .
Synthesis Analysis
Perfluorooct-1-ene can be synthesized through various methods. For instance, a macromolecular engineering approach has been used to prepare new architectures from fluorinated olefins . Another method involves the synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure .Molecular Structure Analysis
Perfluorooct-1-ene has a complex molecular structure. It contains a total of 23 bonds; 23 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
Perfluorooct-1-ene can undergo various chemical reactions. For example, ozonides of higher perfluoroalkenes were prepared for the first time by ozonation of perfluorooct-1-and-2-enes in Freon-113 .Physical And Chemical Properties Analysis
Perfluorooct-1-ene is a liquid at room temperature . It has a molecular weight of 400.06 . The storage temperature is recommended to be at 2-8 degrees .科学研究应用
Copolymers and Functional Comonomers
Perfluorooct-1-ene can be used in the radical copolymerization with Vinylidene fluoride (VDF) and other monomers . These copolymers have various applications, including functional coatings, elastomers, thermoplastic elastomers, distillation membranes, and materials for energy such as electrolytes for Lithium ion batteries, fuel cell membranes, sensors, actuators, dye sensitized solar cells, and photovoltaics .
Macromolecular Engineering
Perfluorooct-1-ene can be used in macromolecular engineering to prepare new architectures from fluorinated olefins . These architectures have applications in producing thermoplastic elastomers, medical tactile sensors, fuel cells membranes, functional coatings, electroactive polymers (e.g. piezoelectric/ferroelectric/dielectric devices and actuators), high energy storage capacitors, surfactants, etc .
Proton Exchange Membrane (PEM) Fuel Cells
Perfluorooct-1-ene can be synthesized and characterized for potential and future applications in proton exchange membrane (PEM) fuel cells . These fuel cells are key components in clean energy technologies.
Environmental Concerns and Sustainability
Perfluorooct-1-ene based copolymers have been studied for their environmental impact . More recent studies claim that these macromolecules are polymers of low concern because of the high molar masses and thermal, chemical, photochemical, hydrolytic, inertness and biological stability to satisfy the regulatory assessment criteria .
Mineralization under Subcritical Water
Studies on the mineralization of poly(VDF-co-M) copolymers under subcritical water led to fluoride anions which could react onto Calcium to yield CaF2 to close the loop of these fluorinated copolymers . This shows the potential of Perfluorooct-1-ene in sustainable chemistry.
Aerospace Applications
Due to its unique properties, Perfluorooct-1-ene can be used in aerospace applications . The high thermal and chemical stability of Perfluorooct-1-ene makes it suitable for use in harsh environments.
安全和危害
作用机制
Target of Action
Perfluorooct-1-ene, also known as perfluorooctene-1, is a specialty product used in proteomics research applications . .
Mode of Action
It has been noted that ozonides of higher perfluoroalkenes were prepared for the first time by ozonation of perfluorooct-1-ene . This suggests that the compound may interact with ozone, leading to the formation of ozonides.
Biochemical Pathways
The ozonation process suggests that it may be involved in redox reactions and could potentially affect pathways related to oxidative stress .
Result of Action
The formation of ozonides suggests that it may have potential oxidative properties .
Action Environment
Perfluorooct-1-ene is a liquid that is stored at 4° C and has a boiling point of 102-105° C . These physical properties suggest that temperature could influence its action, efficacy, and stability. Additionally, Perfluorooct-1-ene is part of a larger group of compounds known as Per- and polyfluoroalkyl substances (PFAS), which are emerging contaminants of increasing concern due to their environmental persistence, toxicity, and capability of bioaccumulation . This suggests that environmental factors such as the presence of other contaminants could potentially influence the action of Perfluorooct-1-ene.
属性
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPKOZNGFQMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204489 | |
| Record name | Perfluorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooct-1-ene | |
CAS RN |
559-14-8 | |
| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooct-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Perfluorooct-1-ene suitable for creating fuel-cell membranes?
A: Perfluorooct-1-ene is a valuable monomer for developing fuel-cell membranes due to its ability to copolymerize with other fluorinated monomers like vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride. [] This allows for the creation of terpolymers with tailored properties suitable for membrane applications. The resulting materials exhibit desirable characteristics such as:
- Crosslinkability: The presence of bromine atoms in Perfluorooct-1-ene allows for crosslinking, enhancing the stability and solvent resistance of the resulting membranes. [, ]
- Tunable Functionality: By adjusting the ratio of Perfluorooct-1-ene to other monomers, researchers can control the concentration of sulfonic acid groups, which directly influences the membrane's ion-exchange capacity and proton conductivity. []
Q2: How does the incorporation of Perfluorooct-1-ene impact the thermal stability of VDF-based polymers?
A: Research indicates that incorporating Perfluorooct-1-ene into VDF-based polymers through copolymerization, followed by crosslinking via the bromine atom, leads to enhanced thermal stability compared to the original, non-crosslinked polymers. [] This improvement in thermal stability is attributed to the formation of a crosslinked network structure, restricting polymer chain movement and enhancing its resistance to thermal degradation.
Q3: Can Perfluorooct-1-ene be used to create graft polymers, and what advantages does this offer?
A: Yes, Perfluorooct-1-ene can be copolymerized with VDF and subsequently utilized to create graft polymers. [, ] The bromine atom within the copolymer acts as an initiation site for Atom Transfer Radical Polymerization (ATRP) of other monomers, such as styrene. This "grafting from" approach allows for the synthesis of poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) graft copolymers. [] These graft copolymers combine the properties of both PVDF and polystyrene, potentially leading to materials with enhanced flexibility, processability, and compatibility with a wider range of applications.
Q4: What analytical techniques are commonly used to characterize polymers containing Perfluorooct-1-ene?
A4: Several analytical techniques are employed to characterize polymers containing Perfluorooct-1-ene, including:
- NMR Spectroscopy: Both ¹H and ¹⁹F NMR are valuable for determining the copolymer composition, confirming the incorporation of Perfluorooct-1-ene, and analyzing the microstructure of the resulting polymers. [, ]
- Kinetic Studies: Analyzing polymerization kinetics helps researchers understand the reactivity of Perfluorooct-1-ene and optimize polymerization conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



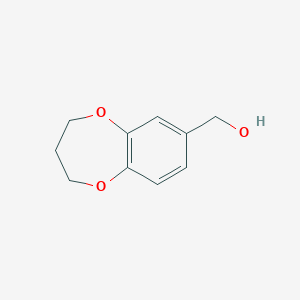

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)

